Dienogest Impurity D
Description
Contextual Background of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)
Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs), or develop during formulation, or upon aging of both API and formulated products. The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. aquigenbio.comfbpharmtech.com Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceuticals. longdom.orgcontractpharma.com
Impurities can originate from various sources, including raw materials, intermediates, by-products, degradation products, and contaminants introduced during manufacturing. aquigenbio.com They are broadly classified into organic impurities, inorganic impurities, and residual solvents. contractpharma.com The profiling of these impurities is a critical aspect of pharmaceutical quality assurance, ensuring that any potential risks to patients are minimized. longdom.org
Academic Significance of Impurity Research in Drug Development and Quality Assurance
The investigation of pharmaceutical impurities is a field of significant academic and industrial importance. Impurity profiling is essential for ensuring the safety, efficacy, quality, and stability of APIs and their formulations. globalpharmatek.com This systematic process involves the identification, quantification, and control of impurities that may arise during the manufacturing process. globalpharmatek.com
Research into impurities helps in understanding the degradation pathways of a drug substance, which in turn aids in establishing appropriate storage conditions and shelf life. globalpharmatek.com Furthermore, by identifying and characterizing impurities, pharmaceutical companies can optimize synthetic routes and improve purification methods, leading to higher quality APIs and more cost-effective manufacturing processes. aquigenbio.com Advanced analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are pivotal in the detection and characterization of impurities at various stages of production. biomedres.usoceanicpharmachem.com
Defining Dienogest Impurity D: An Overview of its Academic Relevance
This compound is a process-related impurity associated with the synthesis of Dienogest. synthinkchemicals.comevitachem.com Dienogest is a fourth-generation synthetic progestin used in oral contraceptives and for the treatment of endometriosis. acs.orgnih.gov The academic relevance of studying this compound lies in the broader context of ensuring the purity and safety of Dienogest-containing pharmaceutical products.
The identification and control of such impurities are mandated by regulatory guidelines to ensure patient safety and product efficacy. pharmaffiliates.com Research into this compound involves its chemical characterization, the development of analytical methods for its detection and quantification, and understanding its potential impact on the quality of the final drug product. The availability of well-characterized reference standards for this compound is crucial for analytical method development, validation, and routine quality control. synthinkchemicals.comcleanchemlab.com
Below is a data table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| Chemical Name | [17-'Hydroxyspiro[1,3-dioxolan-2,3-estra-5'(10'),9'(11')-dien]17'a-yl]acetonitrile |
| CAS Number | 190662-30-7 |
| Molecular Formula | C22H29NO3 |
| Molecular Weight | 355.47 g/mol |
Data sourced from multiple chemical and pharmaceutical suppliers. cleanchemlab.comchemicea.comcleanchemlab.comveeprho.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-20-7-4-17-16-5-9-22(25-12-13-26-22)14-15(16)2-3-18(17)19(20)6-8-21(20,24)10-11-23/h4,18-19,24H,2-3,5-10,12-14H2,1H3/t18-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVVXUDCCJGKOM-IVAOSVALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Elucidation of Dienogest Impurity D
Systematic Chemical Nomenclature and Identity of Dienogest Impurity D
This compound is identified by the Chemical Abstracts Service (CAS) number 190662-30-7. cleanchemlab.compharmaffiliates.comsimsonpharma.comsynthinkchemicals.comchemicea.comsynzeal.com Its chemical structure is a derivative of the core estra-diene steroid skeleton, modified with a spiro-dioxolane ring and a cyanomethyl group.
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2`-1,3-dioxolane]-17-yl]acetonitrile. [3, 15] Alternative nomenclature includes [17-'Hydroxyspiro[1,3-dioxolan-2,3-estra-5'(10'),9'(11')-dien]17'a-yl]acetonitrile and (17α)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile. [1, 3, 4, 5] The molecular formula of this compound is C22H29NO3, corresponding to a molecular weight of 355.47 g/mol . [2, 3, 4]
| Identifier | Information |
| Compound Name | This compound |
| Systematic IUPAC Name | 2-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2`-1,3-dioxolane]-17-yl]acetonitrile simsonpharma.comtheclinivex.com |
| Other Chemical Names | [17-'Hydroxyspiro[1,3-dioxolan-2,3-estra-5'(10'),9'(11')-dien]17'a-yl]acetonitrile cleanchemlab.comchemicea.com |
| Synonyms | (17α)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile simsonpharma.comsynthinkchemicals.com |
| CAS Number | 190662-30-7 cleanchemlab.compharmaffiliates.comsimsonpharma.comsynthinkchemicals.comchemicea.comsynzeal.com |
| Molecular Formula | C22H29NO3 pharmaffiliates.comsimsonpharma.comsynthinkchemicals.com |
| Molecular Weight | 355.47 g/mol pharmaffiliates.comsimsonpharma.comsynthinkchemicals.com |
Advanced Spectroscopic and Spectrometric Methodologies for Structural Characterization
The structural elucidation of pharmaceutical impurities like this compound relies on a suite of sophisticated analytical methods. synthinkchemicals.com These techniques provide complementary information to confirm the identity and establish the purity of the reference standard.
Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of impurities. synthinkchemicals.com For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly used for steroidal compounds. esschemco.com The analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 356.2220, consistent with the molecular formula C22H29NO3. Further fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of water (H2O) from the hydroxyl group or cleavage of the acetonitrile (B52724) side chain, providing further structural confirmation.
| MS Technique | Expected Observation for this compound | Information Gained |
| High-Resolution MS (HRMS) | [M+H]+ ion at m/z 356.2220 | Confirms molecular formula (C22H29NO3) |
| Tandem MS (MS/MS) | Fragmentation ions (e.g., [M+H-H2O]+) | Provides structural information about functional groups and connectivity |
NMR spectroscopy is unparalleled in its ability to provide a definitive and detailed map of a molecule's carbon-hydrogen framework, making it critical for structural assignment. synthinkchemicals.com For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) would be utilized.
¹H NMR: The proton NMR spectrum would show characteristic signals for the steroid backbone, the methyl group (a singlet near 1.0 ppm), the protons of the dioxolane ring, and the methylene (B1212753) protons of the cyanomethyl group (a two-proton singlet). rsc.org
¹³C NMR: The carbon NMR spectrum would confirm the presence of 22 distinct carbon atoms, including signals for the nitrile carbon (C≡N), the quaternary spiro carbon, the carbons of the double bonds, and the carbonyl-equivalent ketal carbon. rsc.org
2D NMR: These experiments would establish the connectivity between protons and carbons, confirming the precise arrangement of atoms and the stereochemical relationships within the molecule. Quantitative NMR (qNMR) can also be used to determine the purity of the reference standard. lgcstandards.com
| NMR Experiment | Expected Data for this compound | Purpose |
| ¹H NMR | Signals for steroid, methyl, dioxolane, and cyanomethyl protons | Identifies types and number of protons |
| ¹³C NMR | 22 distinct carbon signals, including nitrile and ketal carbons | Confirms carbon skeleton and functional groups |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between specific protons and carbons | Establishes the definitive molecular structure and connectivity |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. synthinkchemicals.com The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A sharp, weaker band around 2250 cm⁻¹ would be characteristic of the nitrile (C≡N) stretching vibration. Absorptions corresponding to C-H bonds (alkane and alkene), C=C double bonds, and the C-O bonds of the dioxolane ring would also be present, confirming the key functional moieties of the structure. researchgate.net
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Hydroxyl (O-H) | 3200 - 3600 |
| Nitrile (C≡N) | ~2250 |
| Alkene (C=C) | 1600 - 1680 |
| Ether (C-O) | 1000 - 1300 |
UV-Visible spectrophotometry is primarily used for quantitative analysis and purity assessment, particularly in conjunction with High-Performance Liquid Chromatography (HPLC). researchgate.net this compound possesses a diene chromophore within its steroidal structure, which is expected to absorb UV radiation. While the parent drug Dienogest has a maximum absorbance (λmax) at 297 nm in methanol, the λmax for Impurity D may differ slightly due to the structural variation at the 3-position (ketal protection instead of a conjugated ketone). researchgate.netbookpi.org In a validated HPLC method, UV detection allows for the sensitive quantification of this compound relative to the main Dienogest peak, ensuring that its levels in the final API are below the specified limits.
Stereochemical Aspects of this compound
The biological activity and physicochemical properties of steroidal compounds are critically dependent on their stereochemistry. The systematic nomenclature of this compound precisely defines the spatial orientation of its chiral centers. The name 2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl...]-17-yl]acetonitrile specifies the absolute configuration at the four key chiral carbons of the steroid nucleus. pharmaffiliates.comsimsonpharma.com
Furthermore, the designation "(17α)" in one of its synonyms indicates that the cyanomethyl group at the C17 position is oriented in the alpha configuration (projecting below the plane of the steroid ring system), while the hydroxyl group is consequently in the beta position. synthinkchemicals.com This specific stereoisomerism is a critical feature that distinguishes it from other potential impurities and is confirmed through advanced techniques like NMR spectroscopy.
Origin and Formation Pathways of Dienogest Impurity D
The presence of impurities in a drug substance is often a direct consequence of the synthetic route employed. For Dienogest, a specific process-related impurity, identified as Dienogest Impurity D, has been a subject of investigation to ensure the quality of the final product.
Investigation of Synthetic Process-Related Formation
The formation of this compound is intrinsically linked to the chemical transformations that occur during the synthesis of Dienogest.
The synthesis of Dienogest involves a multi-step process starting from precursors like estrone-3-methylether. chemicalbook.com A key intermediate in several synthetic routes is 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene , often referred to as Ketal (VII) . google.comepo.orggoogle.com The final crucial step in forming Dienogest from this intermediate is an acid-catalyzed deprotection of the ketal group at the C-3 position and a concurrent isomerization (shifting) of the double bonds from the Δ5(10),9(11) positions to a conjugated Δ4,9-diene system. google.comepo.orggoogle.com It is during this critical conversion that this compound, which is understood to be the diene isomer 17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-dien-3-one , is formed if the double bond migration is incomplete. google.comepo.orggoogle.com
Another synthetic approach uses estra-4, 9-diene-3, 17-dione as a starting material, which undergoes protection of the 3-position ketone, epoxidation at the 17-position, and subsequent ring-opening with cyanide before deprotection. google.com
The generation of this compound is highly sensitive to the reaction conditions, particularly the choice of acid catalyst and solvent during the deprotection and isomerization step. google.comepo.orggoogle.com The use of conventional acids such as hydrochloric acid, sulfuric acid, or acetic acid has been shown to result in the incomplete shifting of the double bonds, leading to significant levels of Impurity D in the final product. google.comepo.orggoogle.com
Weaker acids, like oxalic acid, can lead to even higher proportions of the impurity, in some cases making it the major product. google.comepo.org Conversely, studies have found that using perchloric acid, a stronger acid, particularly in an acetonitrile (B52724) solvent, facilitates an almost complete conversion to Dienogest, minimizing the formation of Impurity D to levels as low as ≤0.15%. chemicalbook.comgoogle.comepo.orggoogle.com The reaction temperature is also a critical parameter, with a range of 20-30°C considered optimal to balance the reaction rate with impurity control. epo.org
| Acid Catalyst | Solvent | Dienogest (I) (%) | Diene Impurity (D) (%) |
|---|---|---|---|
| Hydrochloric acid | Acetonitrile | 98.54 | 0.89 |
| Sulfuric acid | Ethyl Acetate | 98.53 | 0.76 |
| p-Toluene sulphonic acid | Acetonitrile | 98.11 | 1.25 |
| Oxalic acid | Acetonitrile | 12.4 | 85.3 |
| Perchloric acid | Acetic acid | 99.14 | 0.29 |
| Perchloric acid | Ethyl Acetate | 99.16 | 0.25 |
| Perchloric acid | Acetonitrile | 99.49 | 0.15 |
The chemistry of protective groups plays a pivotal role in the impurity profile of Dienogest. The 3-keto group is typically protected as a ketal, such as a 3,3-dimethoxy group, to prevent it from reacting in earlier synthetic steps. google.comepo.org The subsequent removal of this protective group is the step where Impurity D is generated. The challenge lies in achieving complete deprotection while ensuring the simultaneous and complete migration of the double bonds to form the thermodynamically stable conjugated system of Dienogest. The incomplete nature of this acid-catalyzed isomerization is the direct cause of Impurity D formation. google.comepo.orggoogle.com Some synthetic strategies have explored alternative protecting groups, such as 2,2-dimethyl-1,3-propylene glycol , to protect the 3-keto group, which is noted for its alkali resistance and potential to improve yields in preceding steps like 17-position epoxidation. google.com
Analysis of Degradation Pathways and Mechanisms Leading to Impurity D
Beyond synthesis, impurities can also form from the degradation of the API under various stress conditions.
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. researchgate.net Dienogest has been subjected to forced degradation under conditions recommended by the International Council for Harmonisation (ICH), including hydrolytic (acidic, alkaline, neutral), oxidative, thermal, and photolytic stress. researchgate.netresearchgate.net These studies help to elucidate the degradation pathways and ensure that any degradants can be effectively separated and quantified. researchgate.netamazonaws.com
The formation of this compound is a prime example of acid-induced transformation. As established in the context of synthesis, acidic conditions can prevent the complete isomerization of the Δ5(10),9(11)-diene system of a key precursor into the final Δ4,9-conjugated diene system of Dienogest. google.comepo.orggoogle.com This results in the formation of the isomeric Impurity D. While some stability studies have reported Dienogest to be relatively stable under certain acidic hydrolytic conditions, others have shown susceptibility to degradation. researchgate.net The conditions of acid hydrolysis (e.g., acid strength, temperature) are critical factors. The very mechanism that can form Impurity D as a process-related impurity during synthesis—incomplete, acid-catalyzed double bond migration—can also be considered a pathway for its formation via degradation if the final drug substance is exposed to sufficiently strong acidic environments.
Comprehensive Forced Degradation Studies
Oxidative Stress-Induced Degradation
Oxidative stress is a key factor in the degradation of pharmaceutical compounds. veeprho.com For Dienogest, exposure to oxidizing agents can lead to the formation of various degradation products. veeprho.com Forced degradation studies often utilize hydrogen peroxide (H₂O₂) to simulate oxidative stress.
In one such study, Dienogest was refluxed with 2.5% hydrogen peroxide for 30 minutes at 45°C, which resulted in 8.2% degradation. researchgate.net Another study reported a 0.11% total degradation under oxidative stress, with the formation of an unknown impurity. amazonaws.com The use of oxidizing agents like potassium permanganate (B83412) can also facilitate oxidation reactions. The formation of 11-β-Hydroperoxy Dienogest is a known oxidative degradation product, highlighting the susceptibility of the Dienogest molecule to oxidation. clearsynth.com Although direct evidence linking oxidative stress to the formation of Impurity D is not explicitly detailed in the provided results, it is a plausible pathway given the reactive nature of the parent molecule.
Table 2: Oxidative Degradation of Dienogest
| Condition | Duration | Temperature | Degradation (%) | Reference |
|---|---|---|---|---|
| 2.5% H₂O₂ | 30 min | 45°C | 8.2 | researchgate.net |
| Oxidative Stress | Not Specified | Not Specified | 0.11 | amazonaws.com |
Photolytic Degradation Mechanisms
Photostability is a critical attribute for pharmaceutical products, as exposure to light can induce degradation and the formation of impurities. nih.gov Dienogest has been shown to be sensitive to photolytic conditions. researchgate.net
Forced degradation studies involving exposure to UV and sunlight have been conducted to assess the photostability of Dienogest. Exposure to UV light for 200 Watts/m² resulted in a 0.6% degradation, while exposure to sunlight for 1.2 Million Lux Hours led to a 0.8% degradation. researchgate.net Another study confirmed that Dienogest is sensitive to photolytic conditions. researchgate.net The photolytic degradation of steroids can lead to complex rearrangements and the formation of new products, such as the conversion of Dienogest to Dienogestenol upon photolysis. uiowa.edu The mechanism often involves the absorption of light energy, leading to electronic excitation and subsequent chemical reactions. scirp.org While specific details on the formation of Impurity D through this mechanism are not available, the potential for its generation under light exposure exists.
Table 3: Photolytic Degradation of Dienogest
| Condition | Degradation (%) | Reference |
|---|---|---|
| UV-Light (200 Watts/m²) | 0.6 | researchgate.net |
| Sun-Light (1.2 Million Lux Hours) | 0.8 | researchgate.net |
Humidity Stress-Induced Degradation
Humidity is another environmental factor that can impact the stability of pharmaceutical products. veeprho.com The presence of moisture can facilitate hydrolytic reactions and other degradation pathways.
Table 5: Humidity-Induced Degradation of Dienogest
| Condition | Duration | Degradation (%) | Reference |
|---|---|---|---|
| 25°C and 90% RH | 7 days | 0.4 | researchgate.net |
Potential for Contamination from Raw Materials and Manufacturing Equipment
Impurities in a final drug product can originate not only from degradation but also from the raw materials used and the manufacturing process itself. veeprho.comsynthinkchemicals.com Contamination from raw materials is a significant concern, and impurities can be introduced at various stages of the synthesis. amazonaws.com For instance, byproducts from the synthesis process that are structurally similar to Dienogest can be carried through to the final product. veeprho.com
The manufacturing process for Dienogest involves multiple steps, and impurities can arise from incomplete reactions or side reactions. epo.orggoogle.comgoogle.com For example, the conversion of a ketal intermediate to Dienogest can be incomplete, leading to the formation of impurities if the reaction conditions are not carefully controlled. google.comgoogle.com Furthermore, contamination from manufacturing equipment, such as heavy metals, is a potential source of impurities that requires regular testing. veeprho.com The use of certain solvents during crystallization can also influence the impurity profile, with some solvents being less effective at excluding impurities. Therefore, rigorous control over the quality of raw materials and the manufacturing process is essential to minimize the levels of this compound and other impurities in the final drug product.
Analytical Methodologies for Characterization and Quantification of Dienogest Impurity D
Advanced Chromatographic Techniques for Separation and Detection
High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the identification and quantification of Dienogest and its related impurities. synthinkchemicals.com This method offers the high resolution and sensitivity required to separate structurally similar compounds, which is often the case with an API and its process-related impurities or degradation products. veeprho.comchromatographyonline.com
The development of a robust HPLC method for impurity profiling involves a systematic process of optimizing various chromatographic parameters to achieve adequate separation and sensitivity. These methods are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. impactfactor.orgresearchgate.net Reverse-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of Dienogest and its impurities. impactfactor.orgresearchgate.netsemanticscholar.orgiosrjournals.org
The optimization of RP-HPLC conditions is fundamental to resolving Dienogest from Impurity D and other related substances. This process involves adjusting parameters such as the column, mobile phase, flow rate, and temperature to achieve the desired separation. For instance, a validated method for Dienogest assay, capable of separating it from its impurities, utilizes a Thermo Hypersil BDS C18 column with a mobile phase of 40% Acetonitrile (B52724), achieving a retention time of approximately 4.5 minutes for the parent compound. impactfactor.orgresearchgate.net Another method employs a Waters Symmetry C18 column with a mobile phase of 0.1% Orthophosphoric acid and Acetonitrile in a 40:60 v/v ratio, detected at a wavelength of 214 nm. iosrjournals.org The goal is to find a set of conditions that provides a clear baseline and distinct, well-shaped peaks for each compound.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) impactfactor.orgresearchgate.net | Waters Symmetry C18 (150 x 4.6mm, 3.5µm) iosrjournals.org |
| Mobile Phase | 40% Acetonitrile impactfactor.orgresearchgate.net | 0.1% OPA & Acetonitrile (40:60% v/v) iosrjournals.org |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 ml/min iosrjournals.org |
| Detection Wavelength | 305 nm impactfactor.orgresearchgate.net | 214 nm iosrjournals.org |
| Dienogest Retention Time | ~4.5 min impactfactor.orgresearchgate.net | ~5.2 min iosrjournals.org |
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. It must also be able to separate the API from its degradation products, such as Impurity D, allowing for their quantification. impactfactor.orgresearchgate.net To develop and validate a SIM for Dienogest, the drug substance and drug product are subjected to forced degradation studies under various stress conditions as stipulated by ICH guidelines. impactfactor.orgresearchgate.net These conditions typically include exposure to acid, base, oxidation, heat, and light. impactfactor.org For example, studies have been conducted by refluxing Dienogest with 1M HCl, 1M NaOH, and 2.5% H₂O₂, as well as exposing it to UV light (200 Watts/m²) and dry heat (105°C). impactfactor.orgresearchgate.net The method is then proven to resolve the Dienogest peak from all degradation product peaks, demonstrating its specificity and stability-indicating nature. impactfactor.orgresearchgate.net
| Stress Condition | Conditions Applied in a Dienogest Study impactfactor.orgresearchgate.net |
|---|---|
| Acid Hydrolysis | 1M HCl at 45°C for 30 min |
| Base Hydrolysis | 1M NaOH at 45°C for 15 min |
| Oxidative Degradation | 2.5% H₂O₂ at 45°C for 30 min |
| Thermal Degradation | Dry heat at 105°C for 15 hours |
| Photolytic Degradation | Exposed to UV-Light for 200 Watts/m² |
While isocratic elution (constant mobile phase composition) can be sufficient for simple assays of the main compound, analyzing a complex mixture of an API and its multiple impurities often requires gradient elution. In a gradient program, the proportion of the organic solvent in the mobile phase is increased over the course of the analytical run. This approach is beneficial because it can improve peak shapes for later-eluting compounds and reduce analysis time. For impurity profiling, a shallow gradient is often employed to ensure the separation of closely eluting peaks, providing optimal resolution between the main Dienogest peak and structurally similar impurities like Impurity D.
The choice of stationary phase is a critical factor in determining the selectivity of the separation. For the analysis of Dienogest and its impurities, which are steroidal in nature, non-polar stationary phases are used in a reverse-phase mode. The most commonly reported stationary phases are based on silica (B1680970) particles chemically bonded with alkyl chains. Specifically, C18 (octadecylsilane) columns are frequently cited in validated methods for Dienogest, indicating their suitability for retaining and separating the compound from its related substances. impactfactor.orgresearchgate.netsemanticscholar.orgiosrjournals.org C8 (octylsilane) columns have also been successfully used, offering a slightly less hydrophobic alternative that can provide different selectivity. nih.gov
| Stationary Phase Chemistry | Column Example from Literature | Reference |
|---|---|---|
| C18 | Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) | impactfactor.orgresearchgate.net |
| C18 | Waters Symmetry C18 (150 x 4.6mm, 3.5µm) | iosrjournals.org |
| C8 | ACE C8 column | nih.gov |
The mobile phase in RP-HPLC typically consists of an aqueous component (water, often with a buffer or pH modifier) and a polar organic solvent. Acetonitrile is a widely used organic modifier in methods for Dienogest due to its favorable UV transparency and elution strength. impactfactor.orgresearchgate.netiosrjournals.org The composition, or the ratio of the aqueous to organic phase, is a primary tool for adjusting the retention and resolution of analytes.
The pH of the aqueous component of the mobile phase is another powerful tool for optimizing selectivity, especially for ionizable compounds. By adjusting the pH, the ionization state of acidic or basic functional groups on the analyte and impurity molecules can be altered, which in turn changes their retention behavior on the non-polar stationary phase. For the simultaneous determination of Dienogest and Estradiol Valerate, a mobile phase containing an ammonium nitrate buffer adjusted to pH 5.4 was used, demonstrating the importance of pH control for achieving separation. nih.gov Another method for Dienogest analysis in plasma utilized a mobile phase containing 0.1% Orthophosphoric acid, an acidic modifier, to ensure consistent retention and peak shape. iosrjournals.org
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Detector Wavelength Selection for UV-Vis Detection
The selection of an appropriate wavelength is a critical parameter in the development of HPLC methods utilizing UV-Vis detection for the analysis of Dienogest and its impurities. The choice of wavelength directly impacts the sensitivity and selectivity of the method. Typically, the wavelength of maximum absorbance (λmax) of the primary compound is chosen for assay determination. chromforum.org However, for related substances like Dienogest Impurity D, the UV absorption characteristics may differ significantly from the parent molecule. chromforum.org
Several strategies can be employed for wavelength selection in impurity profiling:
Use the λmax of the API: This is a common starting point, assuming that structurally similar impurities will have similar absorption properties. chromforum.org For Dienogest, a UV maximum of 305 nm has been noted. impactfactor.org
Use a Compromise Wavelength: If the λmax of the API and a major impurity are known but different, an intermediate wavelength may be chosen to provide adequate, though not maximal, response for both.
Use the λmax of the Impurity: If a specific impurity, such as this compound, is of primary concern, the wavelength can be optimized to maximize its detection sensitivity. This requires having a reference standard of the impurity to determine its λmax. chromforum.org
Use a Lower, More Universal Wavelength: Wavelengths in the far UV region (e.g., 210-230 nm) can offer more universal detection for a broader range of impurities, although this may come at the cost of reduced selectivity. chromatographyonline.com
Use a Diode Array Detector (DAD): A DAD, also known as a photodiode array (PDA) detector, is highly advantageous as it monitors the entire UV-Vis spectrum of the compounds as they elute. chromatographyonline.comgoogle.com This allows for the collection of all UV spectra during method development and the retrospective selection of the optimal wavelength for each peak. chromatographyonline.com It also enables peak purity analysis to check if a single chromatographic peak consists of more than one co-eluting compound. google.com
A study determining Dienogest in combination with another compound used a detection wavelength of 280 nm. nih.gov The selection process involves balancing the need for sensitivity towards all potential impurities against the need for selectivity from matrix components. chromatographyonline.com
| Wavelength Selection Strategy | Advantages | Disadvantages |
| API λmax | Good sensitivity for the main peak and structurally similar impurities. chromforum.org | May have poor sensitivity for impurities with different chromophores. chromforum.org |
| Impurity λmax | Maximizes sensitivity for a specific, known impurity. chromforum.org | Requires an impurity standard; may have low sensitivity for other impurities. |
| Low/Universal Wavelength | Detects a wider range of compounds. chromatographyonline.com | Lower selectivity, higher potential for interference from the mobile phase or excipients. |
| Diode Array Detection (DAD) | Acquires full spectral data, allowing for optimal wavelength selection for all peaks and peak purity assessment. chromatographyonline.com | Generates larger data files; instrumentation is more complex than single-wavelength detectors. |
Gas Chromatography (GC) for Volatile Related Substances
Gas Chromatography (GC) is the most suitable and widely used analytical method for the identification and quantification of organic volatile impurities (OVIs), often referred to as residual solvents, in pharmaceutical substances. ijpsonline.comispub.com These impurities can be introduced during the synthesis or manufacturing process and must be controlled to ensure product quality. ijpsonline.com
The primary technique involves headspace sampling coupled with GC (HS-GC). In static headspace analysis, the sample is placed in a sealed vial and heated, allowing volatile components to partition into the vapor phase (headspace). ijpsonline.com An aliquot of this vapor is then injected into the GC system. This technique is robust, easily automated, and avoids injecting non-volatile matrix components that could contaminate the GC system. ijpsonline.com
Key components of a GC method for volatile impurities include:
Injector: A split/splitless injection port is commonly used, with the split mode being typical for residual solvent analysis. ispub.com
Column: A capillary column is standard, with stationary phases like 6% cyanopropylphenyl / 94% dimethyl polysiloxane (e.g., G43) being common choices for separating a wide range of solvents. ijpsonline.com
Detector: The Flame Ionization Detector (FID) is the most common detector for this application because it responds to nearly all organic compounds and offers high sensitivity, while being insensitive to water, a common sample diluent. ijpsonline.comispub.com
Carrier Gas: Nitrogen or helium is typically used as the carrier gas. ispub.com
While other methods like thermogravimetric analysis exist, they lack the specificity to identify individual volatile analytes, making GC the ideal choice for its selectivity and sensitivity in trace amount determination. ijpsonline.com
Ultra-Performance Liquid Chromatography (UPLC) in Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC) for impurity profiling. researchgate.net UPLC systems utilize columns packed with smaller particles (< 2 µm), which allows for higher resolution, greater peak capacity, increased sensitivity, and significantly faster analysis times. lcms.czdphen1.com
The transition from an HPLC to a UPLC method can dramatically improve efficiency. For instance, an existing HPLC method can be transferred to a UPLC system to reduce the analysis run time from minutes to seconds while maintaining or improving the separation of the API from its related substances. dphen1.com The Agilent 1290 Infinity LC system, an example of such technology, is designed with a small system volume to minimize peak dispersion, which is crucial when using columns with small particle sizes. lcms.cz This allows for high-resolution separations to be achieved in very short run times, sometimes under one minute. lcms.cz
The benefits of UPLC in the context of this compound profiling include:
Higher Resolution: Better separation of Impurity D from Dienogest and other closely eluting impurities.
Increased Throughput: Faster run times allow more samples to be analyzed in a given period, which is beneficial in a quality control environment.
Enhanced Sensitivity: Sharper, narrower peaks lead to greater peak heights and a better signal-to-noise ratio, improving the limits of detection (LOD) and quantification (LOQ) for trace impurities.
Hyphenated Techniques for Comprehensive Impurity Analysis
Hyphenated techniques, which couple a separation method with a spectrometric detection method, are indispensable for the definitive identification and structural elucidation of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful tool for the identification and quantification of pharmaceutical impurities. synthinkchemicals.comrsc.org The technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. rsc.org
For the analysis of this compound, LC-MS/MS serves two primary purposes:
Identification: After separation by LC, the impurity enters the mass spectrometer. The instrument first determines the mass-to-charge ratio (m/z) of the molecular ion, providing the molecular weight of the impurity. In the tandem MS/MS mode, this molecular ion is then fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern acts as a "fingerprint" that can be used to deduce the structure of the impurity. enovatia.comrjptonline.org This is essential for confirming the identity of known impurities and elucidating the structure of new or unknown ones. nih.gov
Quantification: LC-MS/MS offers extremely high sensitivity, allowing for the detection and quantification of impurities at very low levels. rsc.org This is crucial for ensuring that impurities are below the thresholds set by regulatory guidelines. The technique can be used to develop highly selective and sensitive quantitative methods for routine quality control. researchgate.net
Modern LC-MS systems provide a broad dynamic range, enabling the analysis of the main API and trace-level impurities in the same run. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
Similar to LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that links the separation power of GC with the identification capabilities of MS. lcms.cz It is the definitive method for identifying and confirming the structure of volatile or semi-volatile impurities.
In the context of analyzing volatile related substances in Dienogest, GC separates the individual volatile compounds before they enter the mass spectrometer. The MS then generates a mass spectrum for each separated compound. This spectrum can be compared against extensive libraries (like the NIST library) for positive identification. nih.gov GC-MS provides a higher degree of certainty for structural confirmation than GC with an FID detector alone, as it provides molecular weight and fragmentation information in addition to the retention time. lcms.cz
| Technique | Separation Principle | Detection Principle | Primary Application for Impurity D |
| LC-MS/MS | Liquid Chromatography (based on polarity) | Mass Spectrometry (mass-to-charge ratio and fragmentation) | Identification and quantification of non-volatile impurities like this compound. rsc.orgenovatia.com |
| GC-MS | Gas Chromatography (based on volatility/boiling point) | Mass Spectrometry (mass-to-charge ratio and fragmentation) | Structural confirmation of volatile organic impurities (residual solvents). lcms.cz |
Integration of LC-NMR and LC-NMR-MS for Complex Impurities
For particularly complex impurity identification challenges, where MS data alone is insufficient for unambiguous structure determination (e.g., for isomers), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical method. synthinkchemicals.comenovatia.com The integration of LC with NMR (LC-NMR) allows for the acquisition of NMR spectra on compounds as they are separated by the LC system. researchgate.net
The main challenge in LC-NMR has historically been the low sensitivity of NMR compared to MS. nih.gov However, advancements such as high-field magnets and highly sensitive probes have made the technique more practical. researchgate.net
There are two primary modes of LC-NMR operation:
On-flow (Continuous): MS and NMR data are acquired simultaneously and continuously as the sample elutes from the column. This is faster but provides lower quality NMR data due to the limited time the analyte spends in the probe. nih.gov
Stop-flow: When an impurity of interest is detected (often by a UV or MS detector), the chromatographic flow is stopped, trapping the impurity inside the NMR probe. This allows for extended signal averaging to acquire high-quality 1D and 2D NMR spectra, which are essential for complete structural elucidation. nih.gov
Further coupling this system with a mass spectrometer (LC-NMR-MS) provides a comprehensive platform, delivering retention time, UV spectrum, mass spectrum, and detailed NMR structural data for a single separated peak, offering the highest possible confidence in impurity identification. researchgate.net This integrated approach is invaluable for characterizing novel or structurally complex impurities that may arise from synthesis or degradation. researchgate.net
Spectrophotometric Approaches for Impurity D Quantification
Spectrophotometric methods, particularly those utilizing ultraviolet (UV) absorption, represent a foundational approach for the quantification of pharmaceutical compounds. These techniques are valued for their simplicity, speed, and cost-effectiveness.
Development and Validation of UV-Spectrophotometric Methods
The development of a UV-spectrophotometric method for this compound quantification is a systematic process aimed at creating a simple, sensitive, and reliable analytical procedure. researchgate.netjneonatalsurg.com The initial step involves determining the wavelength of maximum absorbance (λmax) for the impurity, which ensures the highest sensitivity and minimizes potential interference. For Dienogest and its related compounds, solvents such as methanol are commonly employed to prepare solutions for analysis. researchgate.netnih.gov
A typical method development process involves scanning a solution of the impurity across a UV range, generally from 200-400 nm, to identify the λmax. ajpaonline.com Once established, this wavelength is used for all subsequent measurements. The validation of the developed method is then performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. researchgate.netoaji.net This validation confirms that the method is reliable for the routine analysis and quality control of Dienogest, ensuring that impurities like Impurity D are accurately quantified. jneonatalsurg.com
Method Validation Parameters for this compound Analysis
Method validation is an essential process that confirms the suitability of an analytical technique for its specific application. researchgate.net For this compound, this involves a series of tests to verify the method's performance characteristics.
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the parent drug (Dienogest), other impurities, or degradation products. ajpaonline.comscielo.br In the context of this compound analysis, specificity studies are crucial to demonstrate that the spectrophotometric signal is solely attributable to the impurity and not influenced by other substances. scielo.br
To establish specificity, the UV spectra of Dienogest, Impurity D, and other known related substances are compared. The method must demonstrate that there is no significant interference at the λmax of Impurity D from the parent compound or other potential impurities, ensuring that the quantification is accurate and specific to Impurity D. scielo.br
Determination of Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. scielo.brnih.gov It is a critical parameter for impurity analysis as it defines the sensitivity of the method. Several approaches can be used to determine the LOD, with the most common method based on the standard deviation of the response and the slope of the calibration curve. researchgate.netddtjournal.net
The LOD is often calculated using the following formula:
LOD = 3.3 × (σ / S)
Where:
σ = the standard deviation of the response (often of the y-intercepts of regression lines or the blank). ddtjournal.net
S = the slope of the calibration curve.
This parameter ensures that the analytical method is sensitive enough to detect the presence of Impurity D even at very low, trace-level concentrations. jneonatalsurg.com
Determination of Limit of Quantification (LOQ)
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. ajpaonline.comnih.gov It is a vital parameter for quantitative impurity tests. The LOQ represents the concentration at which the analyte can not only be reliably detected but also measured with a defined degree of certainty. nih.gov
Similar to the LOD, the LOQ is typically determined from the calibration curve and is calculated using the formula:
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response. ajpaonline.com
S = the slope of the calibration curve.
Establishing the LOQ is essential for ensuring that the method can accurately quantify Impurity D at levels that are relevant to regulatory specifications and product quality. researchgate.netscielo.br
Table 1: Formulas for Calculating LOD and LOQ
| Parameter | Formula | Description |
| LOD | 3.3 x (σ / S) | Determines the lowest detectable concentration of the analyte. |
| LOQ | 10 x (σ / S) | Determines the lowest quantifiable concentration with acceptable precision and accuracy. |
Assessment of Linearity and Dynamic Range
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The dynamic range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
To assess linearity, a series of solutions of this compound at different concentrations are prepared and their absorbance is measured. A calibration curve is then constructed by plotting absorbance versus concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be close to 1.000 (e.g., >0.99). researchgate.netscielo.br For Dienogest analysis, linearity has been demonstrated over concentration ranges such as 1–5 µg/mL. researchgate.net A similar range would be established for Impurity D to ensure accurate measurement across its expected concentration levels in the final product.
Table 2: Example of Linearity Data for a Dienogest-Related Compound Analysis
| Concentration (µg/mL) | Absorbance (AU) |
| 1.0 | 0.152 |
| 2.0 | 0.301 |
| 3.0 | 0.455 |
| 4.0 | 0.603 |
| 5.0 | 0.751 |
| Correlation Coefficient (R²) | 0.9998 |
Evaluation of Precision (Repeatability and Intermediate Precision)
The precision of an analytical method is its ability to produce similar results for multiple analyses of the same homogeneous sample. This evaluation is typically divided into two key levels: repeatability and intermediate precision.
Repeatability assesses the precision of the method over a short interval under the same operating conditions. This is demonstrated by performing multiple measurements of a sample spiked with this compound at a specific concentration level, often the specification limit. The analysis is conducted by the same analyst on the same instrument in a single session. The method is considered precise if the relative standard deviation (RSD) of the results is within a predefined acceptance criterion, which is often not more than 15% for impurities. amazonaws.com
Intermediate Precision evaluates the variability of the test results within the same laboratory but under different conditions that might be encountered during routine use. researchgate.neta3p.orggmpsop.com This includes variations such as different analysts, different instruments, different columns, and analyses performed on different days. researchgate.netimpactfactor.orgresearchgate.net The goal is to demonstrate the ruggedness of the method within a single laboratory environment. The variance and RSD of the results from both the initial repeatability study and the intermediate precision study are calculated and compared. a3p.orgimpactfactor.org For a method to be considered to have good intermediate precision, the RSD values should not exceed a specified limit, such as 5%. researchgate.net
The following table illustrates typical data for a precision study on this compound.
| Precision Parameter | # of Preparations | Mean (% w/w) | Standard Deviation | % Relative Standard Deviation (%RSD) |
| Repeatability | 6 | 0.098 | 0.0021 | 2.1% |
| Intermediate Precision (Analyst 1, Day 1, Instrument 1) | 6 | 0.098 | 0.0021 | 2.1% |
| Intermediate Precision (Analyst 2, Day 2, Instrument 2) | 6 | 0.101 | 0.0025 | 2.5% |
| Overall Intermediate Precision | 12 | 0.0995 | 0.0028 | 2.8% |
Accuracy Determination through Recovery Studies
Accuracy demonstrates the closeness of the test results obtained by the analytical method to the true value. For impurity quantification, accuracy is typically determined through recovery studies by spiking a sample matrix with known amounts of this compound.
The studies are conducted across a range of concentrations, commonly at three levels such as 50%, 100%, and 150% of the specification limit for the impurity. researchgate.net Some protocols may expand this to four levels, including the Limit of Quantification (LOQ). amazonaws.com Triplicate preparations are typically analyzed at each concentration level. The percentage recovery is calculated for each replicate by comparing the measured concentration to the known spiked concentration. The acceptance criteria for recovery are generally between 80% and 120% for impurities, with some methodologies aiming for a tighter range of 90-110%. amazonaws.comresearchgate.net Additionally, the %RSD for the replicate determinations at each level should be within an acceptable limit, often not more than 10%. amazonaws.com
The table below presents sample data from an accuracy study for this compound.
| Spiked Level (% of Specification Limit) | Amount Added (mg) | Amount Recovered (mg) | % Recovery | Mean % Recovery |
| 50% | 0.075 | 0.073 | 97.3% | 97.8% |
| 0.075 | 0.074 | 98.7% | ||
| 0.075 | 0.073 | 97.3% | ||
| 100% | 0.150 | 0.149 | 99.3% | 99.1% |
| 0.150 | 0.148 | 98.7% | ||
| 0.150 | 0.149 | 99.3% | ||
| 150% | 0.225 | 0.221 | 98.2% | 98.5% |
| 0.225 | 0.223 | 99.1% | ||
| 0.225 | 0.221 | 98.2% |
Robustness Testing of Analytical Methods
Robustness testing is an integral part of method validation that demonstrates the reliability of an analytical method during normal usage. chromatographyonline.com It measures the method's capacity to remain unaffected by small, deliberate variations in its parameters. chromatographyonline.com This evaluation is typically performed during the method optimization phase to identify which parameters need to be tightly controlled. chromatographyonline.comscientist.com
For a High-Performance Liquid Chromatography (HPLC) method used to quantify this compound, several parameters would be intentionally varied to assess the impact on the results. These variations might include:
Flow rate of the mobile phase (e.g., ±0.2 mL/min). amazonaws.com
Column temperature (e.g., ±5°C). amazonaws.com
Composition of the mobile phase (e.g., ±2% of the organic modifier).
Wavelength of UV detection (e.g., ±2 nm).
pH of the mobile phase buffer.
The effect of these variations on critical system suitability parameters (e.g., resolution, tailing factor) and the quantification of this compound is observed. The Youden test, which utilizes fractional factorial designs, is an effective approach to minimize the number of experiments required for robustness testing. nih.gov The method is considered robust if the results remain within the method's precision limits despite these small changes.
The following table outlines typical parameters investigated in a robustness study for an HPLC method.
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate (mL/min) | 1.2 | 1.0 | 1.4 |
| Column Temperature (°C) | 55 | 50 | 60 |
| Mobile Phase B % | 17% | 15% | 19% |
| Detection Wavelength (nm) | 230 | 228 | 232 |
Utilization of Reference Standards and Certified Reference Materials for this compound
The accurate identification and quantification of this compound are critically dependent on the use of high-quality reference standards. synzeal.com These standards are highly purified and well-characterized materials against which samples are compared.
Pharmaceutical reference standards for this compound are essential for various stages of drug development and quality control, including method validation, impurity profiling, and stability testing. synzeal.comsynthinkchemicals.com These standards are supplied with a comprehensive Certificate of Analysis (CoA) detailing their identity and purity, which is established using techniques such as NMR, Mass Spectrometry (MS), and HPLC. synzeal.comsynthinkchemicals.com For regulatory compliance, these standards may be traceable to pharmacopeial standards, such as those from the European Pharmacopoeia (EP) or United States Pharmacopeia (USP). synzeal.comsynthinkchemicals.com The availability of a pharmaceutical primary standard, as provided by organizations like the EDQM for Dienogest itself, sets the precedent for the quality required for its associated impurities.
Application of Deuterium-Labeled Analogs as Internal Standards (e.g., Dienogest-d5)
In modern analytical techniques, particularly those involving mass spectrometry such as LC-MS, the use of stable isotope-labeled internal standards is a common practice to enhance accuracy and precision. veeprho.comveeprho.comnih.gov For the analysis of Dienogest and its impurities, a deuterium-labeled analog like Dienogest-d5 serves this purpose effectively. veeprho.comveeprho.com
An internal standard is a compound added in a constant amount to all samples, calibrators, and controls. Dienogest-d5 is an ideal internal standard because it is chemically identical to the analyte (Dienogest) but has a different mass due to the replacement of hydrogen atoms with deuterium. veeprho.comveeprho.com This allows it to be distinguished by the mass spectrometer.
The primary advantage of using a stable isotope-labeled internal standard is its ability to compensate for variations during sample preparation and analysis. scispace.com It can correct for inefficiencies or variabilities in extraction recovery and, crucially, for matrix effects in LC-MS/MS analysis, where components of the sample matrix can suppress or enhance the ionization of the analyte. nih.govmyadlm.org By tracking the ratio of the analyte's response to the internal standard's response, a more accurate and reproducible quantification of this compound can be achieved, especially at low concentration levels in complex biological samples. veeprho.comveeprho.commdpi.com
Impurity Profiling and Control Strategies for Dienogest Impurity D
Methodologies for Comprehensive Impurity Profiling
Impurity profiling is a crucial process in pharmaceutical development and manufacturing that involves the identification, structural elucidation, and quantitative determination of impurities in drug substances and products. humanjournals.com
Identification of Related Substances and Potential Impurities
Dienogest can contain several impurities that are byproducts of the synthesis process or degradation products. veeprho.com These related substances may have structural similarities to Dienogest. veeprho.com One such process-related impurity is Dienogest Impurity D, chemically known as [(8S,13S,14S,17R)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'- cbg-meb.nldioxolan]-17-yl]acetonitrile. pharmaffiliates.com This impurity contains a spiro-dioxolane ring and is formed during the synthesis of Dienogest.
Several analytical techniques are employed to identify and characterize impurities like this compound. High-Performance Liquid Chromatography (HPLC) is a primary method for impurity profiling. veeprho.com For structural confirmation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for elucidating the molecular structure and fragmentation patterns.
Table 1: Related Substances in Dienogest Synthesis
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [(8S,13S,14S,17R)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'- cbg-meb.nldioxolan]-17-yl]acetonitrile | 190662-30-7 | C22H29NO3 | 355.47 |
| Dienogest Impurity C | [(17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl]acetonitrile | 106111-42-6 | C20H25NO2 | 311.43 |
| Dienogest Impurity G | [(17β)-3,17-Dihydroxyestra-1,3,5(10),9(11)-tetraen-17-yl]acetonitrile | 86153-38-0 | C20H23NO2 | 309.40 |
| Dienogest Impurity A | [(17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl]acetonitrile | 86153-39-1 | C20H25NO3 | 327.42 |
| Dienogest Impurity B | Estra-4,9-diene-3,17-dione | 5173-46-6 | C18H22O2 | 270.37 |
This table presents a selection of known impurities related to the synthesis of Dienogest, including this compound. Data sourced from Pharmaffiliates. pharmaffiliates.com
Quantitative Determination of this compound Levels
Accurate quantification of this compound is essential to ensure that its levels remain within acceptable limits as defined by regulatory bodies. hres.ca High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantitative analysis of impurities in Dienogest. veeprho.com
Validated HPLC methods are developed to ensure specificity, accuracy, and precision in measuring the concentration of impurities. These methods typically use a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724). iosrjournals.org Detection is commonly performed using a UV detector. The method validation process includes assessing parameters like limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy to ensure reliable results. For instance, a validated HPLC method can achieve a limit of detection (LOD) of 0.005% for certain Dienogest impurities. The specification limits for process-related impurities are often set around 0.15%. amazonaws.com
Strategies for Minimizing this compound Formation in Synthesis
Minimizing the formation of this compound during the manufacturing process is a key objective to ensure the purity of the final API. This is achieved through rigorous process optimization and control of raw materials.
Process Optimization Approaches in Dienogest Manufacturing
The manufacturing process of Dienogest is a multi-step synthesis. hres.cacbg-meb.nl Each step of the manufacturing process must be carefully controlled to minimize the formation of impurities. hres.ca Process optimization involves fine-tuning reaction parameters such as temperature, pH, and reaction times to prevent the degradation of the product or the generation of impurities. synthinkchemicals.com
For Dienogest synthesis, the conversion of a ketal intermediate is a critical step where impurities can form. google.comgoogle.com The choice of acid catalyst and solvent system has been shown to significantly impact the impurity profile. For example, using perchloric acid in acetonitrile has been found to be a suitable condition for the conversion of the ketal intermediate to Dienogest, resulting in a purity of up to 99.49% and diene impurity levels less than or equal to 0.15%. google.com The reaction temperature is also a critical parameter, with a range of 20-30°C being optimal to balance the reaction rate and impurity control. google.com
Advanced Purification Techniques for this compound Reduction
Even with optimized synthesis processes, trace amounts of impurities may remain. Therefore, advanced purification techniques are employed to reduce the levels of this compound and other related substances to meet the stringent purity requirements for pharmaceutical-grade Dienogest.
Crystallization is a widely used and effective method for the purification of Dienogest. A common technique involves dissolving the crude Dienogest in a solvent such as dimethylformamide (DMF) and then inducing crystallization by adding an anti-solvent like water. google.comgoogle.com This process, when carefully controlled, can significantly reduce impurity levels. For instance, crystallization from a DMF-water mixture has been shown to reduce a specific diene impurity to as low as 0.02%. google.comgoogle.com
In some cases, preparative HPLC may be used for purification to achieve very high purity levels, with total impurities reduced to a maximum of 0.1% and individual impurities to a maximum of 0.02%. google.comgoogle.com However, this method can be challenging to implement on a large production scale. google.comgoogle.com
Table 2: Purification Techniques for Dienogest
| Purification Technique | Description | Key Parameters | Achieved Purity |
| Crystallization | Dissolving crude Dienogest in a solvent (e.g., DMF) and precipitating the pure compound by adding an anti-solvent (e.g., water). google.com | Solvent/anti-solvent ratio, temperature, cooling rate. | Diene impurity ≤ 0.02%, Total impurities < 0.1%. google.comgoogle.com |
| Preparative HPLC | Chromatographic separation on a preparative scale to isolate pure Dienogest from its impurities. google.comgoogle.com | Column chemistry, mobile phase composition, flow rate. | Individual impurities ≤ 0.02%, Total impurities ≤ 0.1%. google.comgoogle.com |
This table summarizes advanced purification techniques used to reduce impurities in Dienogest, including those structurally related to this compound.
Crystallization-Based Purification Methods
Crystallization is a robust and widely used technique for the purification of final pharmaceutical compounds, including Dienogest. slideshare.net Methods involving solvent systems like dimethylformamide (DMF) and water have been effectively used to purify crude Dienogest and reduce other related impurities to levels below 0.05%. wdh.ac.iddiva-portal.org
However, for this compound itself, which is a synthetic precursor, specific crystallization-based purification methods are not extensively detailed in scientific literature. gilson.comlcms.cz Typically, intermediates like Impurity D are either consumed in subsequent reaction steps to form the final API or, if required as a pure analytical standard, are isolated using chromatographic techniques. The primary goal in manufacturing is the efficient conversion of Impurity D to Dienogest, followed by the crystallization of Dienogest to remove any unreacted intermediate and other process-related impurities.
Preparative Chromatography for Isolation and Enrichment
Preparative High-Performance Liquid Chromatography (Prep HPLC) stands as a principal and powerful method for the isolation and enrichment of pharmaceutical impurities, including this compound. gilson.com This technique is particularly vital for obtaining highly purified reference standards necessary for analytical method validation and quality control. diva-portal.org The process allows for the separation of compounds with very similar structures from a complex mixture.
The development of a preparative method typically begins at an analytical scale using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) to achieve baseline separation of the target impurity from the API and other related substances. diva-portal.org Once a successful analytical separation is achieved, the method is scaled up to a preparative scale. This involves adjusting parameters such as column size, flow rate, and injection volume to handle larger quantities of the material while maintaining resolution. diva-portal.org
For steroid impurities like this compound, reversed-phase chromatography is the most common approach. wdh.ac.id This involves a non-polar stationary phase (the column) and a polar mobile phase.
Key Components of a Preparative HPLC Method:
Stationary Phase (Column): Octadecylsilyl silica (B1680970) (C18) is a frequently used stationary phase for steroid separations due to its hydrophobicity, which allows for effective separation based on small differences in polarity. wdh.ac.id
Mobile Phase: A gradient mixture of water with an organic solvent, such as acetonitrile or methanol, is typically employed. The gradient starts with a higher proportion of water and gradually increases the concentration of the organic solvent to elute compounds of increasing hydrophobicity.
Detection: UV detection is common, but for precise isolation, mass-directed fractionation is often used. gilson.comdiva-portal.org This technique uses a mass spectrometer to identify the exact molecular weight of the compounds as they elute from the column, ensuring that only the fractions containing the target impurity (this compound) are collected.
The following table outlines a representative set of parameters for a preparative HPLC method designed for the isolation of a steroid intermediate like this compound, based on established principles for similar compounds.
Table 1: Illustrative Parameters for Preparative HPLC Isolation of this compound
| Parameter | Specification | Purpose |
|---|---|---|
| Instrument | Preparative HPLC System with Mass Detector | Allows for large-scale separation and mass-directed fractionation. gilson.com |
| Column | Reversed-Phase C18, 5-10 µm particle size | Standard for steroid and non-polar compound purification. wdh.ac.id |
| Mobile Phase A | Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute compounds. wdh.ac.id |
| Gradient Program | Time-based linear or step gradient | Optimized to maximize resolution between Dienogest and Impurity D. |
| Flow Rate | Scaled based on column diameter (e.g., 20-100 mL/min) | Higher flow rates are used for larger columns to reduce run time. |
| Detection | UV (e.g., 254 nm) and Mass Spectrometry (MS) | UV for general detection and MS for specific identification and collection. diva-portal.org |
| Loading | High-concentration sample dissolved in a weak solvent | Maximizes the amount of impurity that can be purified per run. |
By employing such a method, it is possible to isolate this compound with a high degree of purity, which is essential for its use as a characterization and reference standard in the quality assessment of Dienogest API.
Regulatory Landscape and Quality Standards Governing Dienogest Impurity D
International Council for Harmonisation (ICH) Guidelines on Impurities
The ICH has developed a series of quality guidelines, often referred to as the "Q" series, that are recognized and implemented by regulatory authorities globally, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines create a harmonized approach to the management of impurities. fda.govjpionline.org
ICH Q3A(R2): Impurities in New Drug Substances
The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances produced by chemical synthesis. europa.euich.org Dienogest Impurity D, with the chemical name [17-'Hydroxyspiro[1,3-dioxolan-2,3-estra-5'(10'),9'(11')-dien]17'a-yl]acetonitrile, is a process-related organic impurity that can arise during the synthesis of the Dienogest active pharmaceutical ingredient (API). cleanchemlab.comchemicea.compharmaffiliates.com
This guideline mandates that manufacturers summarize potential and actual impurities, basing this on a scientific understanding of the chemical reactions, raw materials, and potential degradation pathways. ich.orgeuropa.eu It establishes thresholds for the reporting, identification, and qualification of these impurities. The specific thresholds are determined by the maximum daily dose (MDD) of the drug substance. europa.euyoutube.com Any impurity present above the identification threshold must have its structure characterized. europa.eu Impurities present at levels higher than the qualification threshold require safety qualification to justify their presence.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) guidelines. ich.orgeuropa.eu
For Dienogest, the manufacturer must ensure that this compound is controlled within these established limits in the final drug substance.
ICH Q3B(R2): Impurities in New Drug Products
Complementing Q3A, the ICH Q3B(R2) guideline focuses on impurities found in new drug products. ich.orgeuropa.eu It specifically addresses degradation products that arise during the manufacturing or storage of the finished dosage form, which can result from the drug substance reacting with excipients or the container closure system. ich.orgslideshare.net
While this compound is primarily a process impurity from the drug substance synthesis, its levels must still be monitored in the final drug product. fda.gov If stability studies indicate that this impurity increases over time, it would also be classified as a degradation product. fda.gov The reporting, identification, and qualification thresholds in Q3B(R2) are similar to those in Q3A(R2) and are crucial for setting the acceptance criteria in the drug product's specification. slideshare.netfda.gov
ICH Q3C(R9): Residual Solvents and their Control in Pharmaceutical Manufacturing
The ICH Q3C(R9) guideline is dedicated to limiting residual solvents in pharmaceutical products to levels that are safe for patients. ich.orgeuropa.eu Solvents are not completely removed during manufacturing and are a type of impurity. ich.org The guideline classifies solvents into three classes based on their toxicity risk. researchgate.netuspnf.com
Class 1: Solvents to be avoided due to unacceptable toxicity (e.g., Benzene). researchgate.net
Class 2: Solvents to be limited due to inherent toxicity (e.g., Toluene). researchgate.net
Class 3: Solvents with low toxic potential (e.g., Acetic acid). researchgate.net
ICH Q3D(R2): Elemental Impurities Assessment
The scope of ICH Q3D(R2) is the control of elemental impurities—trace metals that can be found in a finished drug product. ich.orgeuropa.eu These impurities can be introduced from raw materials, intentionally added catalysts, manufacturing equipment, or container closure systems. ich.org The guideline uses a risk-based approach to assess and control the presence of 24 specific elements, for which it establishes Permitted Daily Exposure (PDE) limits. ich.orgresearchgate.net
This compound is an organic molecule with the formula C22H29NO3 and is not an elemental impurity. pharmaffiliates.com As such, ICH Q3D(R2) does not directly apply to this compound. Its relevance is to the Dienogest drug product as a whole, ensuring it is free from unsafe levels of metallic contaminants that could be introduced during any stage of manufacturing. europa.eu
ICH M7: Control of DNA Reactive (Mutagenic) Impurities
The ICH M7 guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.euich.org This is a critical consideration because mutagenic impurities pose a safety risk even at very low levels. The guideline recommends a two-stage process for assessing impurities: first, an analysis of the impurity's structure for potential mutagenicity (in silico assessment), followed by, if necessary, a bacterial reverse mutation (Ames) test to confirm the finding. fda.govresearchgate.net
If this compound were determined to be mutagenic, it would be subject to much stricter controls than those outlined in ICH Q3A/B. ich.org For most mutagenic impurities, a Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day is applied as the acceptable limit. ich.orgich.org The applicability of ICH M7 to this compound would depend entirely on the outcome of such a mutagenicity assessment.
ICH Q3E: Extractables and Leachables (Forthcoming Guideline)
ICH Q3E is a forthcoming guideline that will establish a harmonized framework for the assessment and control of extractables and leachables in pharmaceuticals. ich.orgbiotech-spain.com
Extractables are compounds that can be forced out of a material under aggressive conditions (e.g., strong solvents, high heat). ich.orgcasss.org
Leachables are compounds that migrate from materials into the drug product under normal storage or use conditions. casss.orgkymos.com
Established Reporting and Qualification Thresholds for Impurities
The ICH has developed guidelines, specifically ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, that are the cornerstone of impurity regulation. premier-research.comfda.gov These guidelines establish thresholds for reporting, identifying, and qualifying impurities. kobia.kr The thresholds are generally based on the maximum daily dose (MDD) of the drug substance. americanpharmaceuticalreview.com
| Threshold Type | Purpose |
| Reporting Threshold | The level at or above which an impurity must be reported in the drug substance specification. fda.gov |
| Identification Threshold | The level at or above which an impurity's structure must be determined. americanpharmaceuticalreview.com |
| Qualification Threshold | The level at or above which an impurity must be evaluated for its biological safety. fda.gov |
These thresholds ensure that impurities are adequately monitored and controlled throughout the drug development and manufacturing process. jpionline.org
Identification Thresholds for Structural Characterization
The identification threshold is the point at which an impurity needs to be structurally characterized. jpionline.org According to ICH Q3A/Q3B guidelines, any degradation product observed in stability studies at a level greater than the identification threshold should be identified. ich.org For new drug substances, the identification threshold is dependent on the maximum daily dose. researchgate.net
ICH Identification Thresholds for Drug Product Impurities
| Maximum Daily Dose | Identification Threshold |
|---|---|
| ≤ 1 mg | 1.0% or 5 µg TDI, whichever is lower. gmpinsiders.com |
| > 1 mg - 10 mg | 0.5% or 20 µg TDI, whichever is lower. gmpinsiders.com |
| > 10 mg - 100 mg | 0.2% or 2 mg TDI, whichever is lower. fda.gov |
TDI: Total Daily Intake
Qualification Thresholds for Impurity Levels
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. fda.gov An impurity that is also a significant metabolite in animal or human studies is generally considered qualified. fda.gov If an impurity level exceeds the qualification threshold, further safety justification is required. kobia.kr
ICH Qualification Thresholds for Drug Product Impurities
| Maximum Daily Dose | Qualification Threshold |
|---|---|
| < 10 mg | 1.0% or 50 µg TDI, whichever is lower. gmpinsiders.com |
| 10 mg - 100 mg | 0.5% or 200 µg TDI, whichever is lower. gmpinsiders.com |
| > 100 mg - 2 g | 0.2% or 3 mg TDI, whichever is lower. fda.gov |
TDI: Total Daily Intake
Pharmacopeial Standards and Monographs Relevant to Dienogest Impurities (e.g., European Pharmacopoeia)
The European Pharmacopoeia (Ph. Eur.) provides a legal and scientific basis for quality control of medicines. chinacloudapi.cn While Dienogest is an established active substance, it may not be described in all pharmacopoeias. cbg-meb.nlgeneesmiddeleninformatiebank.nl However, the Ph. Eur. monograph for Dienogest (2732) outlines the requirements for related substances. chinacloudapi.cnedqm.eulabmix24.com These monographs specify the tests to be carried out on medicines and the raw materials used in their production. chinacloudapi.cn For instance, the monograph may list specific impurities, such as Dienogest EP Impurity A, D, E, F, G, H, I, J, K, L, and M, and provide their relative retention times in chromatographic tests. simsonpharma.comalignspharma.comtlcstandards.com The monograph also sets limits for any unspecified impurities and for the total of all impurities. cbg-meb.nl The use of a Dienogest for system suitability Chemical Reference Substance (CRS), which may contain a specific impurity like impurity F, is required to validate the analytical method. chinacloudapi.cnphenomenex.com
Regulatory Submission and Documentation Requirements for Impurity Profiles (e.g., ANDA, DMF)
When submitting a marketing application, such as an Abbreviated New Drug Application (ANDA) for a generic drug or a New Drug Application (NDA), a comprehensive impurity profile is required. pharmtech.comlachmanconsultants.com This information is often contained within a Drug Master File (DMF). impactfactor.orgjopcr.com
A DMF is a confidential submission to the FDA that provides detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of a human drug. complianceteamllc.comslideshare.net For an API like Dienogest, a Type II DMF is typically used. freyrsolutions.com The DMF must contain detailed information on the chemistry, manufacturing, and controls (CMC) of the drug substance, including a thorough discussion of potential and actual impurities. impactfactor.org This includes:
The route of synthesis. freyrsolutions.com
A list of all potential and identified impurities. pharmtech.com
The characterization of these impurities.
A description of the analytical procedures used to detect and quantify them. complianceteamllc.com
A rationale for the proposed impurity limits. pharmtech.com
For an ANDA, the impurity profile of the generic product is compared to that of the Reference Listed Drug (RLD). fda.govfda.gov If the level of an impurity in the generic product is higher than that in the RLD, or if a new impurity is found, qualification studies may be necessary. fda.gov The FDA provides guidance for industry on what CMC information to include in an ANDA regarding impurities. pharmtech.comfda.gov This ensures that the generic product is as safe and effective as the innovator product.
The DMF holder must notify each person authorized to reference the DMF of any changes to the file. regulations.gov Failure to provide a complete and accurate impurity profile can lead to delays in the review and approval of a drug application. regulations.gov
Advanced Research Directions and Future Perspectives on Dienogest Impurity D
Development of Novel and Ultra-Sensitive Analytical Techniques for Trace Impurity Analysis
The detection and quantification of trace-level impurities like Dienogest Impurity D are critical for ensuring drug safety. medwinpublishers.com Modern analytical chemistry has moved beyond traditional methods to embrace more sophisticated and sensitive techniques.
High-Performance Liquid Chromatography (HPLC) remains a foundational technique for separating impurities. iltusa.com However, to achieve the ultra-low detection limits required for trace analysis, it is often coupled with advanced detectors. The evolution towards Ultra-Performance Liquid Chromatography (UPLC) offers significant improvements in speed, resolution, and sensitivity by using columns with smaller particle sizes (<2 µm). scirp.org
Hyphenated techniques are at the forefront of impurity analysis. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, providing not only quantification but also structural information, which is crucial for identifying unknown impurities. researchgate.netbiomedres.us High-Resolution Mass Spectrometry (HRMS) further enhances this capability, offering precise mass measurements that aid in the unambiguous identification of trace components. apacsci.com For volatile impurities, Gas Chromatography (GC) and GC-MS are the methods of choice. biomedres.us
Two-dimensional liquid chromatography (2DLC) is an emerging solution for complex samples where impurities may co-elute with the API or other components in a standard one-dimensional separation. waters.com This technique employs two different columns with orthogonal separation mechanisms to resolve these challenging co-elutions. waters.com
Table 1: Comparison of Advanced Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages for Trace Analysis | Common Application |
|---|---|---|---|
| UPLC | Chromatography with sub-2 µm particles under high pressure. | Faster analysis, higher resolution, and sensitivity compared to HPLC. scirp.org | Routine quality control, separation of complex mixtures. |
| LC-MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. | Provides molecular weight information, enabling impurity identification. biomedres.us | Characterization of non-volatile and thermally unstable impurities. |
| HRMS | A type of mass spectrometry that provides very high mass accuracy. | Enables unambiguous identification of unknown trace impurities. apacsci.com | Structural elucidation of novel impurities. |
| GC-MS | Separates compounds by gas chromatography and detects them by mass spectrometry. | Ideal for volatile and semi-volatile impurities. biomedres.us | Analysis of residual solvents and volatile degradation products. |
| 2D-LC | Uses two independent separation dimensions. | Resolves complex co-eluting peaks. waters.com | Analysis of challenging samples with many components. |
Application of In Silico Modeling for Impurity Prediction and Risk Assessment
In silico, or computational, modeling has become an indispensable tool in modern drug development for predicting the potential toxicity of impurities, thereby reducing the need for extensive animal testing. tandfonline.com These methods are particularly critical for assessing genotoxic impurities (GTIs), which can damage DNA and pose a carcinogenic risk even at trace levels.
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of mutagenic impurities. lhasalimited.orgmn-am.com A key recommendation of ICH M7 is the use of two complementary (Quantitative) Structure-Activity Relationship, or (Q)SAR, models for predicting the mutagenic potential of an impurity. lhasalimited.orgnih.gov
Expert Rule-Based Models: These systems use a set of rules derived from existing toxicological knowledge and chemical principles to identify structural alerts—molecular substructures known to be associated with toxicity. nih.gov
Statistical-Based Models: These models are built using algorithms that learn from large datasets of compounds with known experimental toxicity data (e.g., results from the Ames bacterial mutagenicity assay). nih.gov
A consensus from both types of models provides a more confident prediction. nih.gov If an impurity like this compound is predicted to be non-mutagenic, it can be controlled at standard ICH Q3A/B limits. However, a positive or conflicting prediction would classify it as a potential mutagenic impurity, requiring more stringent control and possibly further biological testing to confirm the risk. nih.gov These in silico tools are used not just for final product assessment but also for early-stage risk identification during process development. tandfonline.commn-am.com
Table 2: In Silico Approaches for Impurity Risk Assessment
| Approach | Description | Role in Impurity Assessment | Key Software Examples |
|---|---|---|---|
| Expert Rule-Based (Q)SAR | Uses predefined structural alerts and rules based on expert knowledge to predict toxicity. nih.gov | Identifies potential hazards based on known toxicophores. | Derek Nexus, OECD QSAR Toolbox. lhasalimited.orgmulticase.com |
| Statistical-Based (Q)SAR | Uses statistical algorithms and training sets of known compounds to build predictive models. nih.gov | Provides a probabilistic assessment of toxicity based on data from similar compounds. | Sarah Nexus, CASE Ultra. lhasalimited.orgmulticase.com |
Integration of Green Chemistry Principles into Impurity Control Strategies
Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. news-medical.net Integrating these principles into the synthesis of APIs like Dienogest is a proactive strategy for impurity control. The goal is to design manufacturing processes that are inherently safer and cleaner, preventing the formation of impurities from the outset. totalpharmaceuticaltopics.com
Key green chemistry principles relevant to impurity control include:
Preventing Waste: It is better to prevent waste than to treat it after it has been created. This includes minimizing byproducts and impurities. news-medical.net
Designing Safer Chemicals and Syntheses: Synthetic routes should be designed to use and generate substances with little or no toxicity. pharmtech.com This involves choosing less hazardous solvents and reagents.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing potential waste and impurity generation. news-medical.net
Designing for Energy Efficiency: Conducting reactions at ambient temperature and pressure can prevent degradation and the formation of related impurities. news-medical.net
Real-time Process Monitoring: Using Process Analytical Technology (PAT) allows for real-time monitoring and control of reactions to prevent deviations that could lead to impurity formation. acs.org
By optimizing reaction conditions and using environmentally benign solvents and catalysts, the formation of impurities like this compound can be minimized, reducing the burden on downstream purification steps and decreasing the environmental impact of the manufacturing process. tianmingpharm.comorionpharma.com
Current Challenges in Comprehensive Impurity Characterization and Mitigation
Despite significant technological advancements, the comprehensive characterization and mitigation of pharmaceutical impurities remain challenging.
Low Concentration Levels: Impurities often exist at very low levels (parts per million or lower), which pushes the limits of analytical sensitivity and makes their detection and accurate quantification difficult. synthinkchemicals.com
Structural Similarity and Co-elution: Impurities are often structurally similar to the API, leading to similar chromatographic behavior. scirp.org This can result in co-elution, where the impurity peak overlaps with the main API peak or other components, complicating separation and quantification. waters.comsynthinkchemicals.com
Lack of Reference Standards: For novel or unexpected impurities, reference standards may not be available. This makes their definitive identification and quantification a significant hurdle, often requiring complex isolation and structural elucidation using techniques like NMR and HRMS.
Complex Matrices: The presence of excipients, degradation products, and other substances in a pharmaceutical formulation creates a complex matrix that can interfere with the analysis of a specific impurity. apacsci.com
Reactive Impurities: Some impurities are reactive and can degrade the API or interact with excipients, posing a risk to the stability and safety of the drug product. apacsci.com
Overcoming these challenges requires the development of highly selective analytical methods, meticulous method validation, and a deep understanding of the drug substance's chemistry and degradation pathways. freyrsolutions.com
Implementation of Quality by Design (QbD) Principles in Impurity Management
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. iajps.comresearchgate.net Implementing QbD principles is crucial for effectively managing impurities like this compound throughout the product lifecycle. grace.com
The QbD framework for impurity management involves several key elements:
Define a Quality Target Product Profile (QTPP): This includes defining the desired purity of the final drug product. nih.gov
Identify Critical Quality Attributes (CQAs): Impurity levels are considered CQAs because they can impact the safety and efficacy of the product. iajps.comnih.gov
Conduct Risk Assessment: A thorough risk assessment identifies and ranks potential sources of variability (e.g., raw materials, process parameters) that could affect impurity levels. qbdgroup.compharmaexcipients.com
Develop a Control Strategy: Based on product and process understanding, a comprehensive control strategy is designed. This strategy includes controls on starting materials, specifications for intermediates, and in-process controls to ensure the final API consistently meets its purity specifications. iajps.comnih.gov
Continual Improvement: The process is monitored throughout the product lifecycle, allowing for continuous refinement of the control strategy to ensure ongoing quality. usp.org
By applying QbD, manufacturers can gain a deep understanding of how process parameters affect impurity formation and purging, leading to the development of a robust manufacturing process and a well-justified control strategy that ensures the quality of every batch. grace.comresearchgate.net
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Dienogest Impurity D in pharmaceutical formulations?
- Methodology : Use ultra-high-performance liquid chromatography (UHPLC) with photodiode array (PDA) detection, validated per ICH Q2(R1) guidelines. Key parameters include specificity (peak purity >99%), linearity (R² ≥0.995 over 50–150% of target concentration), and precision (RSD <2% for intraday/interday assays) .
- Critical Step : Ensure chromatographic separation from structurally similar impurities (e.g., Dienogest Impurity E) using a C18 column and gradient elution (acetonitrile:phosphate buffer, pH 3.0) .
Q. How can researchers establish reference standards for this compound?
- Protocol : Synthesize the impurity via controlled degradation of Dienogest under oxidative stress (e.g., H₂O₂ exposure). Confirm identity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity (>98%) must be verified via area normalization in UHPLC .
- Validation : Cross-check against pharmacopeial monographs (e.g., USP) and ensure traceability to certified reference materials (CRMs) .
Advanced Research Questions
Q. How to resolve contradictions in impurity profiling data when this compound co-elutes with process-related degradants?
- Experimental Design : Apply a quality-by-design (QbD) approach with fractional factorial experiments to optimize mobile phase composition, column temperature, and flow rate. Use design-of-experiments (DoE) software (e.g., MODDE®) to model interactions between variables .
- Data Reconciliation : Employ atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) to differentiate co-eluting impurities via fragmentation patterns (e.g., m/z ratios unique to Impurity D) .
Q. What statistical tools are effective for analyzing variability in impurity levels across manufacturing batches?
- Approach : Implement modified Q-control charts to monitor batch-to-batch variability. Calculate upper control limits (UCL) based on historical data (3σ limits) and assess trends using process capability indices (Cpk >1.33) .
- Case Study : For batches exceeding UCL, conduct root-cause analysis (RCA) using Ishikawa diagrams to identify factors like raw material variability or reactor temperature fluctuations .
Q. How to predict the toxicological significance of trace-level this compound using computational models?
- Method : Perform in silico toxicity prediction using software (e.g., TOPKAT, DEREK) to evaluate mutagenicity (Ames test alerts) and carcinogenicity (rodent bioassay models). Correlate results with in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) .
- Data Integration : Cross-reference predictions with ICH M7 guidelines to classify impurities as "qualified" or "unqualified" based on thresholds (e.g., ≤1.5 μg/day for genotoxic impurities) .
Q. What strategies mitigate data integrity risks in impurity quantification studies?
- Best Practices :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
